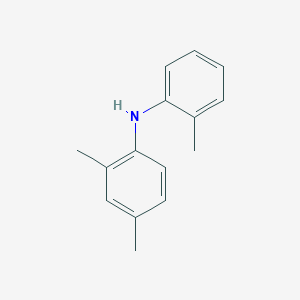

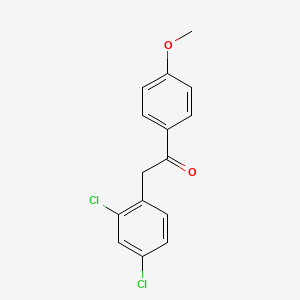

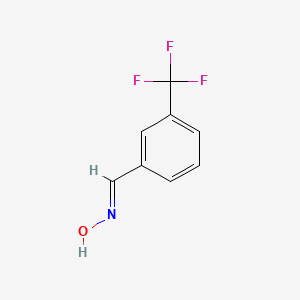

![molecular formula C7H7BrN4O B3034373 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1630763-69-7](/img/structure/B3034373.png)

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Vue d'ensemble

Description

The compound "6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one" is a derivative of triazolopyrimidine, which is a heterocyclic compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The presence of bromine and methyl groups on the triazolopyrimidine core can significantly influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves cyclization reactions and the use of halogenating agents. For instance, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines was achieved through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol, yielding excellent yields . Similarly, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones was accomplished from corresponding 1,3,4-thiadiazol-5-amines, indicating the versatility of the synthetic routes for triazolopyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives can be confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography can also be employed to determine the stereostructure of these compounds, as was done for a 6-(2-cyclohexylethyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivative . The presence of substituents on the triazolopyrimidine core can lead to different binding behaviors and supramolecular architectures, as seen in the versatile binding behavior of 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato with divalent cations .

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including ring rearrangements and substitutions. For example, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can undergo Dimroth rearrangement to form [1,5-c] analogues, and their halogen functionalities allow for further diversification through reactions like palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The temperature-dependent reactions of triaminopyrimidine-thiones with Vilsmeier reagent can lead to the formation of [1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones, showcasing the reactivity of the triazolopyrimidine scaffold under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The introduction of halogen atoms and various substituents can affect the compound's solubility, stability, and reactivity. The antimicrobial activity of some triazolopyrimidine derivatives has been evaluated, showing variable and modest activities against clinically isolated strains of bacteria and fungi . The antiallergic activities of these compounds have also been studied, with some derivatives showing promising results as leukotriene D4 receptor antagonists and mast cell stabilizers .

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been utilized in the synthesis of various compounds with potent antibacterial and antifungal properties. For instance, novel 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines, synthesized using 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine, showed significant in vitro activity against Mycobacterium tuberculosis and Gram-negative bacteria (Verbitskiy et al., 2016). Additionally, certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines synthesized from this compound have demonstrated promising antibacterial and antifungal activities (Mostafa et al., 2008).

Anti-Epileptic Potential

In the field of neurology, derivatives of 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been explored for their anti-epileptic properties. Research indicates that certain compounds with the [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one skeleton demonstrate remarkable anti-epileptic activities in a hyper excitability model in primary cultured neocortical neurons (Ding et al., 2019).

Synthetic Intermediates in Chemistry

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, its use in the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement has been documented, highlighting its versatility as a synthetic intermediate (Salgado et al., 2011).

Applications in Medicinal Chemistry

The compound is significant in medicinal chemistry for developing novel therapeutic agents. For example, Platinum(IV) complexes with 6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one analogs have been studied for their antiproliferative activity against various cancer cell lines, demonstrating its potential in cancer research (Łakomska et al., 2008).

Herbicidal and Fungicidal Applications

Apart from its medicinal applications, derivatives of this compound have shown efficacy as herbicides and fungicides, indicating its utility in agricultural chemistry (De, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O/c1-3-5(8)6(13)12-7(9-3)10-4(2)11-12/h1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAURXAFXYHVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199680 | |

| Record name | 6-Bromo-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

CAS RN |

90150-96-2 | |

| Record name | 6-Bromo-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

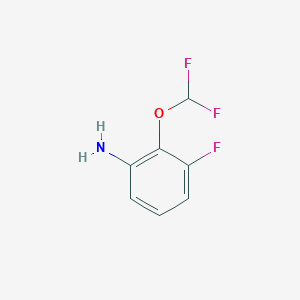

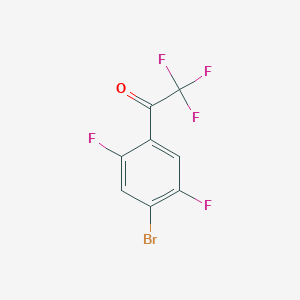

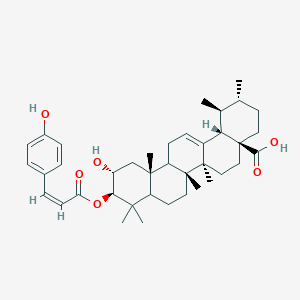

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)

![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)